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Compound of Interest

Compound Name: L-Tyrosine-13C,15N

Cat. No.: B12388234 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol for the application of L-Tyrosine-13C,15N in Stable

Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative mass spectrometry.

This method is particularly powerful for studying protein phosphorylation dynamics, making it

highly relevant for signal transduction research and drug development.

Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust metabolic labeling

strategy for accurate quantitative proteomics.[1][2] The technique involves growing two or more

cell populations in media where one is supplemented with a "light" (natural abundance) amino

acid, and the others with "heavy" stable isotope-labeled counterparts.[2][3] As cells divide, the

heavy amino acids are incorporated into the entire proteome.[4] When the cell populations are

mixed, their proteins can be distinguished by mass spectrometry, allowing for the precise

relative quantification of protein abundance and post-translational modifications between

different experimental conditions.

The use of L-Tyrosine-13C,15N is especially advantageous for studying tyrosine

phosphorylation, a critical post-translational modification in cellular signaling pathways that is

often deregulated in diseases like cancer. By specifically labeling tyrosine residues,

researchers can accurately quantify changes in tyrosine phosphorylation events in response to
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stimuli such as drug treatments, providing deep insights into the mechanisms of action of

tyrosine kinase inhibitors and other therapeutics.

Experimental Protocols
This section details the step-by-step methodology for a SILAC experiment using L-Tyrosine-
13C,15N. The protocol is divided into two main phases: an adaptation phase for complete

labeling and an experimental phase for applying treatments and sample processing.

Phase 1: Cell Adaptation and Labeling
SILAC Media Preparation:

Prepare Dulbecco's Modified Eagle Medium (DMEM) that is deficient in L-Lysine, L-

Arginine, and L-Tyrosine.

For the "light" medium, supplement with normal L-Lysine, L-Arginine, and L-Tyrosine.

For the "heavy" medium, supplement with the desired heavy isotope-labeled amino acids.

For tyrosine phosphorylation studies, this will include L-Tyrosine-¹³C₉,¹⁵N. It is common to

also include heavy L-Lysine (¹³C₆,¹⁵N₂) and L-Arginine (¹³C₆,¹⁵N₄) to enable

comprehensive proteome quantification.

Add 10% dialyzed fetal bovine serum to both light and heavy media to minimize the

concentration of unlabeled amino acids.

Filter-sterilize the media using a 0.22-μm filter.

Cell Culture and Adaptation:

Culture the chosen cell line in both the "light" and "heavy" SILAC media.

Passage the cells for at least five to six doublings to ensure greater than 95%

incorporation of the heavy amino acids into the proteome.

The efficiency of incorporation should be verified by a preliminary mass spectrometry

analysis of a small cell sample.
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Phase 2: Experimental Treatment and Sample
Preparation

Cell Treatment:

Once complete labeling is confirmed, the cell populations can be subjected to the desired

experimental conditions (e.g., drug treatment, growth factor stimulation).

For example, to study the effect of a tyrosine kinase inhibitor, the "heavy" labeled cells can

be treated with the drug while the "light" labeled cells serve as the untreated control.

Cell Lysis and Protein Extraction:

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

Harvest the cell lysates and determine the protein concentration for each population.

Sample Mixing and Protein Digestion:

Combine equal amounts of protein from the "light" and "heavy" cell lysates. This early-

stage mixing minimizes experimental variability.

The combined protein mixture is then subjected to in-solution or in-gel digestion, typically

with trypsin, which cleaves C-terminal to lysine and arginine residues.

(Optional) Phosphopeptide Enrichment:

For specific analysis of tyrosine phosphorylation, the digested peptide mixture can be

enriched for phosphotyrosine-containing peptides. This is commonly achieved through

immunoprecipitation using anti-phosphotyrosine antibodies (e.g., PY99 or 4G10).

LC-MS/MS Analysis:

The final peptide (or phosphopeptide) mixture is analyzed by liquid chromatography-

tandem mass spectrometry (LC-MS/MS). High-resolution mass spectrometers, such as
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Orbitrap-based systems, are recommended for accurate detection and quantification of

the mass-shifted peptide pairs.

Data Presentation
The quantitative data obtained from the mass spectrometer is processed using specialized

software (e.g., MaxQuant) to identify peptides and calculate the heavy-to-light (H/L) ratios.

These ratios reflect the relative abundance of each protein or phosphorylation site between the

different experimental conditions. The data should be summarized in a clear and structured

table for easy interpretation.

Table 1: Example of Quantitative Data for Tyrosine Phosphorylation Changes in Response to a

Tyrosine Kinase Inhibitor

Protein Gene Phosphosite H/L Ratio Regulation

Epidermal

growth factor

receptor

EGFR Y1092 0.25 Down-regulated

Erb-b2 receptor

tyrosine kinase 2
ERBB2 Y1248 0.31 Down-regulated

Mitogen-

activated protein

kinase 1

MAPK1 Y204 0.45 Down-regulated

Signal

transducer and

activator of

transcription 3

STAT3 Y705 0.98 Unchanged

Non-receptor

tyrosine-protein

kinase Src

SRC Y416 0.38 Down-regulated

This table presents hypothetical data for illustrative purposes.
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Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and biological pathways. The

following diagrams are provided in the DOT language for use with Graphviz.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Labeling

Experiment & Lysis

Sample Processing

Analysis

Cell Culture
('Light' L-Tyrosine)

Control Condition

Cell Culture
('Heavy' L-Tyrosine-¹³C,¹⁵N)

Drug Treatment

Cell Lysis Cell Lysis

Mix Lysates (1:1)

Protein Digestion
(Trypsin)

Phosphotyrosine
Enrichment

LC-MS/MS Analysis

Data Analysis
(Quantification)

Click to download full resolution via product page

Caption: Workflow for L-Tyrosine-¹³C,¹⁵N SILAC experiment.
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Caption: Simplified EGFR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12388234?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3757925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3757925/
https://chempep.com/stable-isotope-labeling-by-amino-acids-in-cell-culture-silac/
https://m.youtube.com/watch?v=RudN8vgvtrk
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/307/340/silac-cell-culture-primer-an6881en-mk.pdf
https://www.benchchem.com/product/b12388234#l-tyrosine-13c-15n-protocol-for-silac-mass-spectrometry
https://www.benchchem.com/product/b12388234#l-tyrosine-13c-15n-protocol-for-silac-mass-spectrometry
https://www.benchchem.com/product/b12388234#l-tyrosine-13c-15n-protocol-for-silac-mass-spectrometry
https://www.benchchem.com/product/b12388234#l-tyrosine-13c-15n-protocol-for-silac-mass-spectrometry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12388234?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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